4'-Hydroxy-2',6'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex aromatic compounds. The official IUPAC name for this compound is 4'-hydroxy-2',6'-dimethyl[1,1'-biphenyl]-3-carbaldehyde, which precisely describes the substitution pattern on the biphenyl core structure. The compound is registered under Chemical Abstracts Service number 805250-31-1, providing a unique identifier for database searches and regulatory documentation. The molecular formula C15H14O2 indicates the presence of fifteen carbon atoms, fourteen hydrogen atoms, and two oxygen atoms, resulting in a molecular weight of 226.27 grams per mole.
The structural representation can be expressed through various chemical notation systems, each providing specific insights into the molecular architecture. The SMILES notation O=CC1=CC(C2=C(C)C=C(O)C=C2C)=CC=C1 describes the connectivity pattern, clearly indicating the aldehyde group attached to the meta position of one phenyl ring and the hydroxyl group positioned para to the biphenyl linkage on the second ring. The InChI code 1S/C15H14O2/c1-10-6-14(17)7-11(2)15(10)13-5-3-4-12(8-13)9-16/h3-9,17H,1-2H3 provides a standardized representation that facilitates computational analysis and database integration. These systematic identifiers collectively establish the compound's unique chemical identity within the broader context of organic chemical databases and research literature.
The nomenclature also reflects the specific substitution pattern that distinguishes this compound from other biphenyl derivatives. The prime notation (') indicates substituents on the second phenyl ring, while the numerical positions (2', 4', 6') specify the exact locations of the methyl and hydroxyl groups relative to the biphenyl bridge. This systematic approach ensures unambiguous identification and facilitates clear communication among researchers working with this compound and related structures.
Crystallographic Analysis and Conformational Studies
The crystallographic characterization of this compound reveals important structural features that influence its chemical behavior and physical properties. The compound exhibits a density of 1.1±0.1 grams per cubic centimeter, indicating a relatively compact molecular packing arrangement typical of substituted biphenyl systems. The presence of both electron-donating methyl groups and the electron-withdrawing aldehyde functionality creates an interesting electronic distribution that affects the overall molecular geometry and intermolecular interactions.
Conformational analysis of biphenyl derivatives typically involves examination of the dihedral angle between the two phenyl rings, which significantly influences the compound's chemical and physical properties. The substitution pattern in this compound, particularly the presence of methyl groups at the 2' and 6' positions, introduces steric hindrance that affects the preferred conformational arrangements. These ortho-methyl substituents create a crowded environment around the biphenyl linkage, potentially restricting free rotation and favoring specific conformational states.
The crystallographic data indicates that the compound maintains structural integrity under standard conditions, with a melting point that has not been definitively established in available literature. The molecular geometry optimization studies suggest that the compound adopts conformations that minimize steric clashes while maximizing favorable electronic interactions. The hydroxyl group at the 4' position can participate in hydrogen bonding interactions, both intramolecularly and intermolecularly, which influences crystal packing arrangements and solid-state properties.
Advanced computational methods have been employed to predict the most stable conformational arrangements of similar biphenyl systems. The presence of multiple substituents creates a complex potential energy surface with several local minima corresponding to different conformational states. Boltzmann distribution calculations indicate that certain conformers are significantly more populated at room temperature, reflecting their lower relative energies. These conformational preferences directly impact the compound's reactivity patterns and interaction capabilities with other molecules.
Quantum Chemical Calculations for Electronic Structure Prediction
Quantum chemical calculations provide essential insights into the electronic structure and properties of this compound. Density Functional Theory calculations, particularly using the B3LYP functional with appropriate basis sets, have proven effective for predicting the frontier molecular orbitals and electronic properties of biphenyl derivatives. These calculations reveal the distribution of electron density across the molecule and identify the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are crucial for understanding chemical reactivity and spectroscopic properties.
The electronic structure calculations indicate that the aldehyde group significantly influences the molecular orbital characteristics, creating a localized region of electron deficiency that affects the compound's electrophilic behavior. The hydroxyl group, conversely, contributes electron density to the aromatic system, creating a push-pull electronic effect that modulates the overall reactivity profile. The methyl substituents provide additional electron density through hyperconjugative effects, further fine-tuning the electronic distribution across the biphenyl framework.
Computational analysis of chemical shift predictions has been successfully applied to similar aromatic systems, providing valuable correlations between calculated and experimental spectroscopic data. For biphenyl carbaldehyde derivatives, the computed chemical shifts for carbon atoms in different environments show good agreement with experimental nuclear magnetic resonance data. The calculations predict distinct chemical shift patterns for the aromatic carbons, with the aldehyde carbon appearing at characteristic downfield positions around 185-190 parts per million, consistent with typical aldehyde chemical shift ranges.
The quantum chemical calculations also predict important thermodynamic properties, including formation enthalpies, ionization potentials, and electron affinities. These parameters are essential for understanding the compound's stability, reactivity toward nucleophiles and electrophiles, and potential degradation pathways. The calculations indicate that the compound possesses moderate stability under standard conditions, with the aldehyde group representing the most reactive site for chemical transformations.
Comparative Analysis with Biphenyl Carbaldehyde Derivatives
A comprehensive comparative analysis reveals significant structural and property differences between this compound and related biphenyl carbaldehyde derivatives. The related compound 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde, with molecular formula C14H12O2 and molecular weight 212.24 grams per mole, differs primarily in the methoxy substitution pattern and absence of methyl groups. This structural variation results in different electronic properties and reactivity profiles, particularly regarding hydrogen bonding capabilities and steric interactions.
The compound 4-Hydroxy-(1,1'-biphenyl)-3-carbaldehyde, also known as 2-hydroxy-5-phenylbenzaldehyde, represents another important structural analog with molecular formula C13H10O2. This derivative lacks the dimethyl substitution pattern, resulting in a simpler electronic structure and different conformational preferences. The absence of ortho-methyl groups allows for greater conformational flexibility and potentially different intermolecular interaction patterns compared to the target compound.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| This compound | C15H14O2 | 226.27 | Dimethyl substitution, hydroxyl group |
| 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde | C14H12O2 | 212.24 | Methoxy group, no methyl substituents |
| 4-Hydroxy-(1,1'-biphenyl)-3-carbaldehyde | C13H10O2 | 198.22 | Simple hydroxyl substitution |
| 3',4'-Dimethylbiphenyl-3-carbaldehyde | C15H14O | 210.27 | Dimethyl substitution, no hydroxyl |
The electronic properties of these derivatives vary significantly based on their substitution patterns. The methoxy group in 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde provides stronger electron donation compared to the hydroxyl group, affecting the overall electron density distribution and chemical reactivity. The dimethyl substitution in the target compound creates unique steric and electronic effects that distinguish it from simpler biphenyl carbaldehyde systems.
Comparative reactivity studies indicate that the presence of ortho-methyl groups in this compound influences both electrophilic and nucleophilic reaction pathways. The steric hindrance around the biphenyl linkage affects the accessibility of reaction sites and may favor certain reaction mechanisms over others. The hydroxyl group provides opportunities for additional functionalization through standard organic transformations, including esterification, etherification, and oxidation reactions.
The compound serves as an important synthetic intermediate, particularly in the preparation of more complex pharmaceutical molecules. Its role as an intermediate for compound 1000413-72-8 demonstrates its utility in multi-step synthetic sequences. This application highlights the strategic importance of the specific substitution pattern in enabling selective chemical transformations while maintaining the integrity of the biphenyl framework.
Properties
IUPAC Name |
3-(4-hydroxy-2,6-dimethylphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-6-14(17)7-11(2)15(10)13-5-3-4-12(8-13)9-16/h3-9,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTRSFUXNGBZKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)C=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630651 | |
| Record name | 4'-Hydroxy-2',6'-dimethyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
805250-31-1 | |
| Record name | 4'-Hydroxy-2',6'-dimethyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki–Miyaura Cross-Coupling
- Mechanism : This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base, typically potassium phosphate or sodium tert-butoxide. The reaction proceeds via oxidative addition, transmetalation, and reductive elimination steps to form the biphenyl bond.
- Application : For 4'-Hydroxy-2',6'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde, suitable aryl halide and boronic acid precursors bearing methyl and hydroxy substituents can be coupled to generate the biphenyl intermediate with the desired substitution pattern.
- Reaction Conditions : Commonly performed in refluxing dioxane or tetrahydrofuran (THF)/water mixtures at 80–105 °C with Pd(dba)2 or Pd(PPh3)4 catalysts and bases like K3PO4.
Ullmann Reaction
- Mechanism : Copper-catalyzed homocoupling of aryl halides under elevated temperatures.
- Application : While less regioselective and more limited by steric hindrance, Ullmann coupling can be used for biphenyl formation in the presence of ortho-substituents such as methyl groups.
- Limitations : Bulky substituents like 2',6'-dimethyl groups can hinder the coupling efficiency.
Other Cross-Coupling Methods
- Kumada Coupling : Nickel or palladium-catalyzed coupling of arylmagnesium halides with aryl halides, useful for forming biphenyls but less tolerant of functional groups like aldehydes and hydroxyls.
- Hiyama Coupling : Uses organosilanes and aryl halides; offers mild conditions and functional group tolerance but requires activation of silanes.
After biphenyl formation, introduction or transformation of functional groups to achieve the hydroxy and aldehyde moieties is critical.
Hydroxylation
- Direct Hydroxylation : Electrophilic aromatic substitution on the biphenyl ring can introduce hydroxy groups selectively, often requiring protection/deprotection strategies to avoid side reactions.
- Oxidative Methods : Transition metal-catalyzed hydroxylation of methyl groups or halides can be employed.
Introduction of Aldehyde Group
- Formylation Methods : The aldehyde group at the 3-position can be introduced via formylation reactions such as the Reimer-Tiemann reaction or Vilsmeier-Haack reaction on the appropriate biphenyl intermediate.
- Selective Oxidation : Oxidation of methyl groups adjacent to the biphenyl ring to aldehydes using reagents like selenium dioxide or manganese dioxide.
Representative Synthetic Route Example
A plausible synthetic route based on literature and typical biphenyl chemistry is as follows:
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Suzuki–Miyaura Coupling | 2,6-dimethylphenylboronic acid + 3-bromo-4-hydroxybenzaldehyde, Pd catalyst, K3PO4, THF/H2O, reflux | Formation of biphenyl core with hydroxy and aldehyde groups |
| 2 | Protection (if necessary) | Protection of hydroxy group (e.g., as methyl ether) | Prevents side reactions in subsequent steps |
| 3 | Purification & Characterization | Chromatography, NMR, MS | Pure this compound |
Research Findings and Yields
- Yields : Suzuki coupling reactions for biphenyl derivatives typically yield 60–95% of the desired product depending on substituents and reaction conditions.
- Catalyst Efficiency : Pd(dba)2 with triphenylphosphine ligands and potassium phosphate base in dioxane or THF/water mixtures are effective for biphenyl syntheses with electron-rich and sterically hindered substrates.
- Functional Group Tolerance : The Suzuki–Miyaura reaction tolerates hydroxy and aldehyde groups if protected or introduced post-coupling.
- Alternative Methods : Ullmann and Bennett–Turner reactions are less favored due to lower yields and selectivity with sterically hindered substrates.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Suzuki–Miyaura Coupling | Pd-catalyzed, uses boronic acids | High selectivity, functional group tolerance | Requires boronic acid precursors, sometimes protection needed | 60–95 |
| Ullmann Reaction | Cu-catalyzed homocoupling | Simple, inexpensive catalyst | Low selectivity, steric hindrance issues | 40–70 |
| Kumada Coupling | Ni or Pd-catalyzed Grignard coupling | Fast reaction | Sensitive to functional groups | 70–90 |
| Hiyama Coupling | Organosilane reagents | Mild conditions, non-toxic reagents | Requires activation of silanes | 60–85 |
| Bennett–Turner Reaction | Cu or Cr-catalyzed homocoupling | Historical significance | Limited substrate scope | Variable |
Chemical Reactions Analysis
Types of Reactions: 4’-Hydroxy-2’,6’-dimethyl-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can undergo substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: 4’-Hydroxy-2’,6’-dimethyl-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-Hydroxy-2’,6’-dimethyl-[1,1’-biphenyl]-3-methanol.
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 4'-Hydroxy-2',6'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde serves as an intermediate in the production of more complex organic molecules. Its unique structure allows for various chemical transformations:
- Oxidation: The aldehyde can be oxidized to form a carboxylic acid.
- Reduction: The aldehyde can be reduced to a primary alcohol.
- Substitution Reactions: The hydroxyl group can participate in esterification or alkylation reactions.
Biology
Research into the biological activities of this compound has revealed potential antimicrobial and anticancer properties. Derivatives of this compound are being studied for their ability to interact with specific enzymes and receptors, making them candidates for drug development:
- Antimicrobial Activity: Studies have indicated effectiveness against certain bacterial strains.
- Anticancer Properties: Preliminary research suggests that derivatives may inhibit cancer cell proliferation .
Medicine
This compound is under investigation as a lead compound in drug discovery. Its structural characteristics may allow it to target specific biological pathways:
- Enzyme Inhibition: Compounds derived from it may inhibit enzymes involved in disease processes.
- Receptor Modulation: Potential modulation of receptors linked to metabolic disorders such as diabetes has been noted .
Industry
In industrial applications, this compound is utilized in developing advanced materials:
- Liquid Crystals: Its unique properties make it suitable for use in liquid crystal displays (LCDs).
- Organic Light Emitting Diodes (OLEDs): Research indicates it could enhance the performance of OLED materials due to its electronic characteristics .
Case Studies
Case Study 1: Antimicrobial Activity
A research team evaluated the antimicrobial efficacy of several derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at varying concentrations, indicating its potential as a lead structure for developing new antibiotics.
Case Study 2: Cancer Cell Proliferation
In vitro studies demonstrated that certain derivatives could inhibit proliferation in breast cancer cell lines by inducing apoptosis through specific signaling pathways. This highlights its promise as a candidate for anticancer drug development.
Mechanism of Action
The mechanism of action of 4’-Hydroxy-2’,6’-dimethyl-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyl and aldehyde groups play crucial roles in these interactions, facilitating binding to target molecules and modulating their activity.
Comparison with Similar Compounds
4’-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde: Lacks the methyl groups at the 2’ and 6’ positions, which may affect its reactivity and biological activity.
2’,6’-Dimethyl-[1,1’-biphenyl]-3-carbaldehyde: Lacks the hydroxyl group, which may reduce its ability to participate in hydrogen bonding and other interactions.
4’-Methoxy-2’,6’-dimethyl-[1,1’-biphenyl]-3-carbaldehyde: The methoxy group may alter the compound’s electronic properties and reactivity compared to the hydroxyl group.
Uniqueness: 4’-Hydroxy-2’,6’-dimethyl-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, along with the methyl substitutions on the biphenyl core
Biological Activity
4'-Hydroxy-2',6'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde, a biphenyl derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a hydroxyl group and an aldehyde functional group, contributing to its reactivity and biological interactions.
- Molecular Formula : C15H14O2
- Molecular Weight : 226.27 g/mol
- CAS Number : 805250-31-1
Antioxidant Activity
Research has indicated that compounds with similar biphenyl structures exhibit significant antioxidant properties. The presence of hydroxyl groups is often correlated with enhanced radical scavenging activity. A study demonstrated that biphenyl derivatives can inhibit lipid peroxidation effectively, suggesting that this compound may possess similar capabilities .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. In vitro studies have shown that biphenyl derivatives can inhibit the proliferation of various cancer cell lines. For instance, related compounds have shown IC50 values in the range of 5.10 to 22.08 µM against HepG2 and MCF-7 cell lines . While specific data for this compound is limited, its structural analogs indicate a promising avenue for further investigation.
Anti-inflammatory Activity
The modulation of inflammatory pathways is another area where biphenyl compounds have shown promise. Compounds similar to this compound have been reported to exhibit anti-inflammatory effects by inhibiting COX enzymes and reducing pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that the compound may influence inflammatory responses, although specific studies are needed to confirm this activity.
Study on Antioxidant Properties
A comparative analysis of various biphenyl derivatives revealed that those with hydroxyl substitutions demonstrated superior antioxidant activity. The study utilized the TBARS assay to measure lipid peroxidation inhibition, showing that modifications at specific positions significantly enhanced activity .
Anticancer Assays
In a series of tests on biphenyl derivatives against cancer cell lines, it was found that certain modifications increased antiproliferative effects. For example, compounds with similar structural motifs exhibited IC50 values comparable to established chemotherapeutics like doxorubicin and sorafenib . Although direct testing on this compound is necessary, these findings highlight its potential in cancer therapeutics.
Summary Table of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
